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molecular formula C2HF5O3S B1348755 Difluoromethyl trifluoromethanesulfonate CAS No. 1885-46-7

Difluoromethyl trifluoromethanesulfonate

Cat. No. B1348755
M. Wt: 200.09 g/mol
InChI Key: DAANAKGWBDWGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434690B2

Procedure details

4.8 ml of aqueous potassium hydroxide solution (6M) were added to a solution of 600 mg (purity 93%, 2.22 mmol) of 4-iodo-6-methoxypyridin-3-ol in 4.8 ml of acetonitrile, the mixture was cooled in an ice bath and 863 μl (purity 75%, 3.56 mmol, 1.6 eq.) of difluoromethyl trifluoromethanesulphonate [Angew. Chem. Int. Ed. 2013, 52, 1-5; Journal of Fluorine Chemistry 2009, 130, 667-670] were added with vigorous stirring. The reaction mixture was stirred for 2 min and diluted with 33 ml of water. The aqueous phase was extracted twice with in each case 40 ml of diethyl ether. The combined organic phases were dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. The crude product was purified by flash chromatography (IR-50SI, petroleum ether/ethyl acetate 12-20%). Yield: 407 mg (purity 90%, 55% of theory)
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Quantity
863 μL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[I:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[CH:6][C:5]=1[OH:12].[F:13][C:14](F)([F:22])S(OC(F)F)(=O)=O>C(#N)C.O>[F:13][CH:14]([F:22])[O:12][C:5]1[C:4]([I:3])=[CH:9][C:8]([O:10][CH3:11])=[N:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mg
Type
reactant
Smiles
IC1=C(C=NC(=C1)OC)O
Name
Quantity
4.8 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
863 μL
Type
reactant
Smiles
FC(S(=O)(=O)OC(F)F)(F)F
Step Three
Name
Quantity
33 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with in each case 40 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (IR-50SI, petroleum ether/ethyl acetate 12-20%)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
FC(OC=1C(=CC(=NC1)OC)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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